molecular formula C17H21N5O3 B14151828 tert-butyl {3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl}carbamate (non-preferred name)

tert-butyl {3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl}carbamate (non-preferred name)

Cat. No.: B14151828
M. Wt: 343.4 g/mol
InChI Key: HBTCLXRQQIHFQB-SRZZPIQSSA-N
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Description

tert-Butyl N-[3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoxaline moiety, which is known for its biological activity, and a tert-butyl carbamate group, which is often used in organic synthesis for protecting amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl]carbamate typically involves multiple steps:

    Formation of the Quinoxaline Moiety: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.

    Hydrazone Formation: The quinoxaline derivative is then reacted with hydrazine to form the hydrazone.

    Carbamate Formation: Finally, the hydrazone is reacted with tert-butyl chloroformate to form the desired tert-butyl carbamate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.

    Reduction: The hydrazone group can be reduced to form the corresponding hydrazine derivative.

    Substitution: The tert-butyl carbamate group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

tert-Butyl N-[3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to the biological activity of the quinoxaline moiety.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl]carbamate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and proteins that interact with the quinoxaline moiety.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar protective group properties.

    Quinoxaline derivatives: Compounds with similar biological activity due to the quinoxaline moiety.

Uniqueness

tert-Butyl N-[3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl]carbamate is unique due to its combination of a quinoxaline moiety and a tert-butyl carbamate group, which provides both biological activity and synthetic utility.

This compound’s unique structure and properties make it a valuable tool in various scientific research applications, offering potential for further development in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C17H21N5O3

Molecular Weight

343.4 g/mol

IUPAC Name

tert-butyl N-[3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl]carbamate

InChI

InChI=1S/C17H21N5O3/c1-17(2,3)25-16(24)20-8-7-14(23)22-21-11-12-5-4-6-13-15(12)19-10-9-18-13/h4-6,9-11H,7-8H2,1-3H3,(H,20,24)(H,22,23)/b21-11+

InChI Key

HBTCLXRQQIHFQB-SRZZPIQSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCC(=O)N/N=C/C1=C2C(=CC=C1)N=CC=N2

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)NN=CC1=C2C(=CC=C1)N=CC=N2

solubility

42.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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